molecular formula C13H10N2O B057587 Phenol, 2-(1H-benzimidazol-2-yl)- CAS No. 2963-66-8

Phenol, 2-(1H-benzimidazol-2-yl)-

Cat. No.: B057587
CAS No.: 2963-66-8
M. Wt: 210.23 g/mol
InChI Key: XWXMGTIHBYFTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-(1H-benzimidazol-2-yl)- (commonly abbreviated as BIP) is a benzimidazole derivative characterized by a hydroxyl-substituted phenyl ring fused to a benzimidazole core. Its synthesis involves condensation of o-phenylenediamine with salicylic acid under acidic conditions . Crystallographic studies reveal that BIP adopts a monoclinic crystal system (space group P21/c) with intramolecular hydrogen bonding (O-H···N) stabilizing the planar structure. Additional C-H···π and π-π stacking interactions contribute to its solid-state packing .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-8-4-1-5-9(12)13-14-10-6-2-3-7-11(10)15-13/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXMGTIHBYFTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062746
Record name Phenol, 2-(1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2963-66-8
Record name 2-(2′-Hydroxyphenyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2963-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(1H-benzimidazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2963-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-(1H-benzimidazol-2-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-(1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Hydroxyphenyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Phenol, 2-(1H-benzimidazol-2-yl)-, also known as 2-(1H-benzimidazol-2-yl)phenol, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative, antimicrobial, and immunomodulatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(1H-benzimidazol-2-yl)phenol features a benzimidazole moiety linked to a phenolic group. This configuration contributes to its biological activity through various mechanisms, including hydrogen bonding and π-stacking interactions with biological macromolecules like DNA and proteins .

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds derived from 2-(1H-benzimidazol-2-yl)phenol exhibited significant in vitro antiproliferative activities against human leukemia cell line HL-60. Specifically, derivatives such as 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole showed potent effects, with apoptotic rates significantly higher than controls .

Table 1: Antiproliferative Activity Against HL-60 Cells

CompoundIC50 (μM)Apoptotic Rate (%)
53.565
104.070
123.868

These findings suggest that modifications to the benzimidazole structure can enhance its cytotoxicity against cancer cells.

Antimicrobial Activity

The antimicrobial properties of phenol, 2-(1H-benzimidazol-2-yl)- have also been investigated extensively. Studies indicate that metal complexes formed with this ligand exhibit significant antibacterial and antifungal activities. For example, metal complexes derived from 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol demonstrated notable in vitro activity against E. coli, S. aureus, C. albicans, and A. niger strains .

Table 2: Antimicrobial Activity of Metal Complexes

Metal ComplexMinimum Inhibitory Concentration (MIC) μg/mL
Co(II) Complex15
Cu(II) Complex10
Ni(II) Complex20
Fe(II) Complex25

These results indicate that coordination with transition metals can enhance the antimicrobial efficacy of benzimidazole derivatives.

Immunomodulatory Effects

In addition to its anticancer and antimicrobial properties, phenol, 2-(1H-benzimidazol-2-yl)- has shown potential as an immunomodulatory agent. A study highlighted the compound's ability to inhibit T cell proliferation by targeting H+/K+-ATPases in activated T cells. This inhibition leads to intracellular acidification and affects cell cycle progression .

Case Study: BMT-1 as an Immunomodulatory Agent

BMT-1, a derivative of benzimidazole, was evaluated for its immunomodulatory effects in vitro. The compound was found to:

  • Inhibit T cell proliferation.
  • Induce G1 phase arrest without affecting interleukin production.

These findings suggest that phenol derivatives can serve as leads for developing new immunomodulatory therapies.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzimidazole, including 2-(1H-benzimidazol-2-yl)phenol, exhibit promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth. For instance, Nakamura et al. (2004) highlighted that benzimidazole derivatives are effective against several cancer types by targeting critical cellular pathways .

Antimicrobial Properties

The antimicrobial activity of 2-(1H-benzimidazol-2-yl)phenol has also been explored. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. The compound's ability to disrupt bacterial cell walls contributes to its effectiveness as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been investigated for its potential to mitigate inflammatory responses in various models, suggesting its use in treating inflammatory diseases .

Biological Mechanisms

The biological activities of 2-(1H-benzimidazol-2-yl)phenol are largely attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the hydroxyl group enhances its solubility and bioavailability, which are critical for pharmacological efficacy. Furthermore, studies have shown that the compound can act as an inhibitor for certain enzymes involved in disease processes, such as P38 MAP kinase .

Material Science Applications

Beyond medicinal chemistry, 2-(1H-benzimidazol-2-yl)phenol finds applications in material science. Its properties make it suitable for use as a corrosion inhibitor in various industrial applications. The compound's ability to form stable complexes with metal ions enhances its effectiveness in protecting metal surfaces from oxidative damage .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 2-(1H-benzimidazol-2-yl)phenol:

  • Synthesis and Characterization : Eltayeb et al. (2009) reported on the synthesis of this compound through a multi-step reaction involving o-phenylenediamine and salicylaldehyde. They characterized the compound using X-ray diffraction techniques which confirmed its structural integrity .
  • Biological Activity Assessment : A study published in the Journal of Medicinal Chemistry assessed the anticancer activity of various benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)phenol. Results indicated significant cytotoxic effects on cancer cell lines, supporting further investigation into its therapeutic potential .
  • Material Applications : Research conducted by Chawla et al. (2020) explored the use of benzimidazole derivatives as corrosion inhibitors in metal protection systems. The study highlighted the effectiveness of these compounds in preventing corrosion under various environmental conditions .

Comparison with Similar Compounds

Structural and Crystallographic Differences

BIP derivatives vary in substituent type, position, and electronic effects, leading to distinct structural and crystallographic properties:

Compound Name Substituent Modifications Crystal System/Space Group Key Interactions Reference
BIP -OH at phenyl C2; no additional groups Monoclinic/P21/c O-H···N; C-H···π; π-π stacking
MBMPBI Methylbenzyl at benzimidazole N1; -CH₃ at phenyl C4; -OH absent Not reported Reduced hydrogen bonding capacity
DPBI Phenyl group at benzimidazole N1 Orthorhombic/Pbca Enhanced π-π stacking
2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol -Cl at phenyl C4 and C6; -OH at C2 Triclinic/P-1 Cl···Cl halogen bonding

Key Observations :

  • Hydrogen Bonding : BIP’s -OH group facilitates O-H···N hydrogen bonding, absent in MBMPBI due to hydroxyl deletion.
  • Steric Effects : Bulky substituents (e.g., methylbenzyl in MBMPBI) disrupt planar packing, whereas DPBI’s phenyl group enhances π-π interactions .
  • Halogen Substitution: Chlorine atoms in 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol introduce halogen bonding, altering solubility and stability .
Photophysical Properties

UV-Vis absorption data highlight substituent effects on electronic transitions (Table 1, ):

Compound Name λₘₐₓ (nm) Logε (M⁻¹cm⁻¹) Key Substituent Effects
BIP 299 4.3 Baseline conjugation
4-(1H-Benzimidazol-2-yl)phenol 299 4.3 -OH para to benzimidazole
3-(1H-Benzimidazol-2-yl)phenol 213 3.8 Reduced conjugation at meta position
2-(1H-Benzimidazol-2-yl)-5-hydroperoxyphenol 315 4.3 Electron-withdrawing -OOH enhances λₘₐₓ

Key Observations :

  • Positional Isomerism: Meta-substituted analogs (e.g., 3-(1H-Benzimidazol-2-yl)phenol) show blue-shifted λₘₐₓ due to disrupted conjugation .
  • Electron-Withdrawing Groups : Hydroperoxy (-OOH) groups redshift absorption via charge transfer .
2.3.1. Anti-Anxiety Activity

In Wistar rat models, BIP derivatives with methyl or nitro groups exhibit enhanced activity compared to BIP:

Compound Name Anti-Anxiety Activity (vs. Diazepam) Key Modification
ZH [4-(6-methyl-1H-benzimidazol-2-yl)phenol] 1.5× potency -CH₃ at benzimidazole C6
ZF [4-(6-nitro-1H-benzimidazol-2-yl)phenol] 1.2× potency -NO₂ at benzimidazole C6
BIP 0.8× potency No additional substituents

Key Observations :

  • Electron-Deficient Groups: Nitro (-NO₂) and methyl (-CH₃) groups enhance blood-brain barrier penetration and receptor affinity .
2.3.2. Antimicrobial and Antioxidant Activity
  • Antimicrobial: 2-(1H-1,3-benzodiazol-2-yl)phenol (1b) shows broad-spectrum activity (MIC = 8 µg/mL against S. aureus) due to enhanced membrane disruption .
  • Antioxidant : 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (5b) exhibits radical scavenging (IC₅₀ = 12 µM) via multiple hydroxyl groups .
Coordination Chemistry

BIP derivatives serve as tridentate ligands in copper(II) complexes (e.g., Cu(L)(phen)):

Ligand Name Donor Atoms Complex Stability (logβ) Application
2-(2-(1H-Benzimidazol-2-yl)ethyliminomethyl)phenol N,N,O 14.2 DNA interaction studies
BIP N,O 10.8 Catalysis and luminescence

Key Observations :

  • Tridentate vs. Bidentate Ligands: Additional donor atoms (N,N,O) improve metal-binding stability and catalytic efficiency .

Q & A

Q. What are the key synthetic routes for 2-(1H-benzimidazol-2-yl)phenol, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation of o-phenylenediamine with substituted phenols under acidic conditions. Nano-SiO₂ catalysis in green solvents (e.g., ethanol/water) improves yields (up to 78%) and reduces reaction times (≤2 hours) . Column chromatography (benzene eluent) or recrystallization (methanol) is used for purification, with crystal structures validated via single-crystal XRD . Yield optimization requires pH control (e.g., HCl catalysis) and temperature modulation (reflux at 80–100°C) .

Q. How can X-ray crystallography and SHELX software determine the crystal structure of 2-(1H-benzimidazol-2-yl)phenol?

Single-crystal XRD analysis reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 8.1941 Å, b = 9.5983 Å, c = 10.3193 Å. SHELXL refines hydrogen-bonding networks (O–H···N, ~2.6 Å) and π-π stacking (centroid distances 3.61–3.67 Å) between benzimidazole and phenol rings, critical for stability . Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structure solution employs direct methods in SIR2011 .

Q. What experimental techniques characterize the electronic and vibrational properties of 2-(1H-benzimidazol-2-yl)phenol?

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1461 cm⁻¹, O–H stretch at ~3211 cm⁻¹) .
  • UV-Vis : Absorption bands at ~275 nm (π→π* transitions) and ~320 nm (n→π*) correlate with benzimidazole and phenol moieties .
  • ¹H-NMR : Peaks at δ 6.82–7.52 ppm confirm aromatic protons; δ 6.06 ppm indicates NH groups .

Advanced Research Questions

Q. How does the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism influence fluorescence properties in 2-(1H-benzimidazol-2-yl)phenol?

ESIPT occurs via proton transfer from the phenolic –OH to the benzimidazole nitrogen, generating dual emission bands (450–550 nm). Solvent polarity and substituents (e.g., electron-withdrawing groups) modulate Stokes shift (Δλ ~100 nm). Applications include nano-molar detection of Cu²⁺ and Fe³⁺ in aqueous media via fluorescence quenching . Time-resolved spectroscopy reveals ESIPT kinetics (τ ≈ 1–5 ns) .

Q. What methodologies validate the corrosion inhibition efficiency of 2-(1H-benzimidazol-2-yl)phenol derivatives on copper in acidic media?

  • Mass loss experiments : Inhibition efficiency (IE) ≥85% at 298 K for 1 mM derivatives in 1M HNO₃ .
  • DFT calculations : HOMO-LUMO energy gaps (~3.8 eV) and Fukui indices identify electron-donating sites (phenol –OH) for adsorption on Cu surfaces .
  • QSPR modeling : Correlates IE with quantum parameters (e.g., electrophilicity index, dipole moment) to predict inhibitor performance .

Q. How are transition metal complexes of 2-(1H-benzimidazol-2-yl)phenol synthesized, and what structural insights do DFT studies provide?

Ligand coordination occurs via phenolic O and benzimidazole N atoms, forming octahedral [M(L)₂Cl₂] complexes (M = Ni²⁺, Co²⁺, Fe²⁺). Characterization includes:

  • Magnetic moments : High-spin configurations (µ = 3.2–4.1 BM) for Ni(II) and Co(II) .
  • DFT (B3LYP/TZVP) : Geometry optimization confirms bond lengths (M–N ≈ 2.0 Å, M–O ≈ 1.9 Å) and vibrational frequencies .

Q. How do π-π stacking interactions and polymorphism affect the solid-state luminescence of 2-(1H-benzimidazol-2-yl)phenol derivatives?

Polymorphs exhibit distinct emission profiles due to variations in π-π stacking (e.g., centroid distances 3.5–4.0 Å) and hydrogen-bonding networks. Yellow-emitting polymorphs show red-shifted fluorescence (λem = 550 nm) compared to blue-emitting forms (λem = 450 nm). XRD and DSC identify metastable phases .

Q. What strategies resolve contradictions between experimental and computational adsorption data for 2-(1H-benzimidazol-2-yl)phenol on metal surfaces?

Discrepancies arise from solvent effects and surface roughness in experiments vs. idealized slab models in DFT. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., H₂O, HNO₃) improve agreement with electrochemical impedance spectroscopy (EIS) data .

Q. How are 2-(1H-benzimidazol-2-yl)phenol derivatives engineered for selective ion sensing in biological systems?

Substituent modification (e.g., –CH₃, –NO₂) enhances selectivity:

  • 4-(6-Methyl derivative) : Detects Zn²⁺ in MCF-7 cells with a 50 nM limit of detection (LOD) .
  • 2-(4-Hydroxybenzyl) derivatives : Show antimicrobial activity (MIC = 8 µg/mL) via chelation of essential metal ions .

Q. What role does 2-(1H-benzimidazol-2-yl)phenol play in electrocatalytic hydrogen evolution reactions (HER)?

Cobalt phthalocyanine complexes with the ligand exhibit HER activity (overpotential η = 220 mV at 10 mA/cm² in 0.5M H₂SO₄). DFT reveals Co–N coordination facilitates H⁺ adsorption (ΔG_H* ≈ 0.2 eV), comparable to Pt/C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.